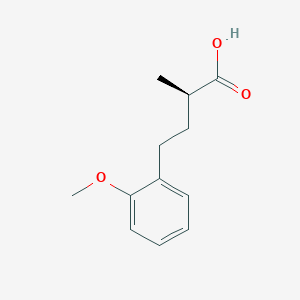

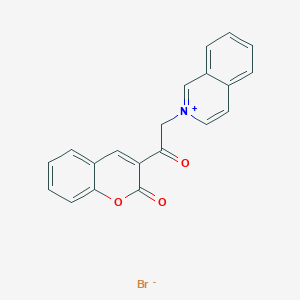

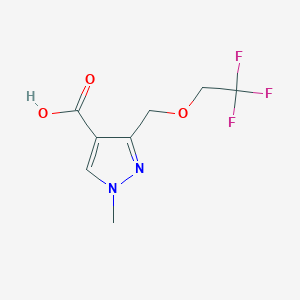

(Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is part of a larger family of thiazolidinone derivatives, which have garnered attention for their broad range of biological activities and chemical functionalities. Thiazolidinones are a cornerstone in medicinal chemistry, often serving as key intermediates or final products in the synthesis of compounds with potential therapeutic applications.

Synthesis Analysis

The synthesis of thiazolidinone derivatives, including compounds similar to the one , typically involves the condensation of various aldehydes with mercaptoacetic acid in the presence of a base, leading to the formation of 4-thioxothiazolidinones. This method has been widely applied due to its efficiency and the high yields of desired products (Khelloul et al., 2016).

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is characterized by X-ray diffraction, NMR spectroscopy, and computational studies. These analyses provide insights into the geometric parameters, dihedral angles, and non-planar structures of the molecules. For instance, the study of a related compound revealed intra- and intermolecular contacts indicative of its structural complexity and potential for forming supramolecular assemblies (Delgado et al., 2005).

Chemical Reactions and Properties

Thiazolidinones undergo various chemical reactions, highlighting their reactivity and versatility. They can react with nitrile oxides, thiols, and other nucleophiles to form a wide range of derivatives with diverse chemical properties. For example, the addition reaction of o-aminobenzenethiol to thiazolidinones has been demonstrated to yield compounds with interesting chemical structures and potential biological activities (Nagase, 1974).

Physical Properties Analysis

The physical properties of thiazolidinone derivatives, such as solubility, melting points, and crystal structure, are crucial for their application in various fields. These properties are typically influenced by the substituents on the thiazolidinone ring and can be tailored to achieve desired characteristics for specific applications.

Chemical Properties Analysis

Thiazolidinones exhibit a range of chemical properties, including antibacterial, antifungal, and potential antitumor activities. These properties are attributed to the core thiazolidinone structure and the nature of the substituents, which can be modified to enhance the biological activity of these compounds. Studies have shown that certain thiazolidinone derivatives display significant activity against various bacterial and fungal strains, as well as tumor cell lines (Zala et al., 2015).

Scientific Research Applications

Supramolecular Structures and Hydrogen Bonding

Research into the supramolecular structures of related thioxothiazolidinone derivatives reveals insights into their hydrogen-bonded dimers, chains, and sheets. These structures exhibit wide angles at the methine C atom, linking two rings, and are characterized by their N-H...O and C-H...π(arene) hydrogen bonds. Such studies provide a foundation for understanding the chemical behavior and potential applications of similar compounds in material science and drug design (Delgado et al., 2005).

Photodynamic Therapy Applications

A specific zinc phthalocyanine derivative exhibits high singlet oxygen quantum yield and is characterized for its photophysical and photochemical properties. Its potential as a Type II photosensitizer for cancer treatment in photodynamic therapy is highlighted, thanks to its good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).

Anticancer Activity

Several 4-thiazolidinones containing benzothiazole moiety have been screened for their antitumor properties, with some compounds showing activity against various cancer cell lines. This indicates the potential of thiazolidinone derivatives in developing new anticancer therapies (Havrylyuk et al., 2010).

Antimicrobial and Anticancer Evaluation

A novel series of 4-thiazolidinone derivatives was synthesized and evaluated for their antimicrobial and anticancer potentials. Specific compounds demonstrated notable activity, underscoring the importance of thiazolidinone frameworks in medicinal chemistry for developing new therapeutic agents (Deep et al., 2016).

properties

IUPAC Name |

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClN3O3S3/c1-32-18-10-8-16(9-11-18)13-21-23(31)29(25(33)35-21)12-4-7-22(30)28-24-27-15-19(34-24)14-17-5-2-3-6-20(17)26/h2-3,5-6,8-11,13,15H,4,7,12,14H2,1H3,(H,27,28,30)/b21-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCYNJDFNSZGBM-BKUYFWCQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=C(S3)CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=C(S3)CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClN3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methoxy-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B2491288.png)

![5-ethoxy-2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B2491291.png)

![Ethyl 2-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2491292.png)

![Methyl (E)-4-[(1-benzylsulfonylpiperidin-4-yl)amino]-4-oxobut-2-enoate](/img/structure/B2491293.png)

![N-(4-acetylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2491295.png)

![5-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B2491301.png)